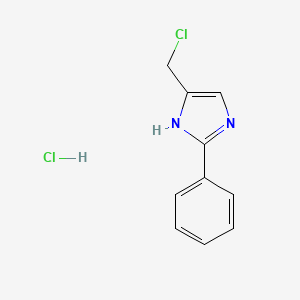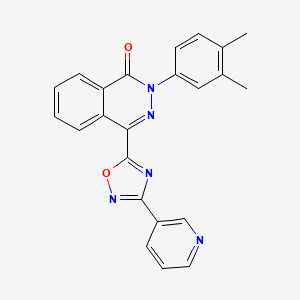
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide, also known as CPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPB belongs to the class of cyclopropyl amides and has been shown to have significant effects on the central nervous system.
Applications De Recherche Scientifique
Cyclopropanation and Functionalized Bicyclopropanes
Cyclopropanation is a crucial reaction in organic synthesis, allowing for the creation of cyclopropyl-containing compounds which are valuable in medicinal chemistry and material science. A study by Luithle and Pietruszka (2000) demonstrated the use of chiral auxiliaries in the cyclopropanation of alkenylboronic esters, leading to cyclopropylboronic esters. These compounds could undergo various transformations, including oxidation and reduction, highlighting the versatility of cyclopropanation in synthesizing complex molecules (Luithle & Pietruszka, 2000).
Cyclotrimerization and Isocyanurate Formation
Cyclotrimerization reactions involve the transformation of monomers into trimeric compounds, often leading to the formation of cyclic structures such as isocyanurates. Research by Nagasawa, Kitano, and Fukui (1966) on the formation of tributyl isocyanurates from butyl bromides in the presence of 1-butanol underscores the significance of cyclotrimerization in synthesizing cyclic compounds with potential applications in polymers and materials science (Nagasawa, Kitano, & Fukui, 1966).
Nitrogen-doped Carbon Catalysts
The development of metal-free catalysts for chemical synthesis is a growing area of research, with implications for sustainability and green chemistry. A study by Fellinger, Hasché, Strasser, and Antonietti (2012) introduced mesoporous nitrogen-doped carbon derived from ionic liquids as a catalyst for the electrochemical synthesis of hydrogen peroxide, showcasing the role of nitrogen-doped carbon materials in catalysis (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Cyanamide Reactivity
The cyanamide moiety is integral to the synthesis of nitrogen-containing heterocycles, relevant in pharmaceuticals and agrochemicals. Larraufie et al. (2012) discussed methods for preparing alkyl- and N-acylcyanamides and their reactivity, illustrating the importance of the cyanamide group in organic synthesis (Larraufie et al., 2012).
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-5-6-14(10-13(12)2)20-9-3-4-15(19)18-16(11-17)7-8-16/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUJPXWAKAFPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCC(=O)NC2(CC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2454431.png)
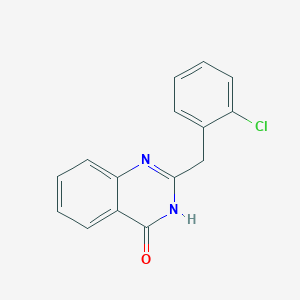
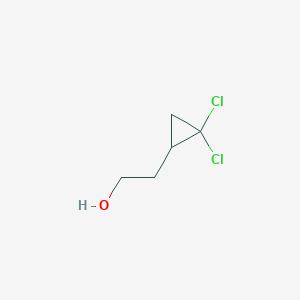
![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/no-structure.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2454439.png)
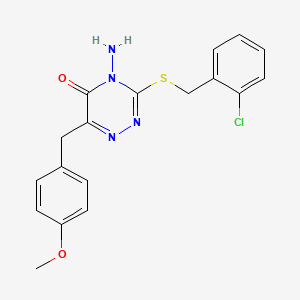
![2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2454443.png)
![7-(furan-2-ylmethyl)-6-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2454446.png)
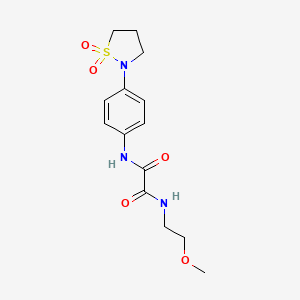
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2454450.png)
